4-[7-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE
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Overview
Description
4-[7-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
4-[7-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[7-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes. The compound’s structure allows it to bind to these enzymes, inhibiting their activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar core structure but differs in the substituents attached to the rings.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but a different ring structure.
Uniqueness
4-[7-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is unique due to its specific substituents, which confer distinct biological activities and make it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5/c17-13-3-1-11(2-4-13)14-7-10-19-16-20-15(21-22(14)16)12-5-8-18-9-6-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBIJPDOACTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)C4=CC=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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